molecular formula C21H19NO2 B7830655 4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

Cat. No.: B7830655
M. Wt: 317.4 g/mol
InChI Key: KPXKGZSDHYHPFB-UHFFFAOYSA-N
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Description

4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a tetrahydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is unique due to the combination of the tetrahydroindole core and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

4-(2-phenyl-4,5,6,7-tetrahydroindol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-21(24)16-10-12-18(13-11-16)22-19-9-5-4-8-17(19)14-20(22)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXKGZSDHYHPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.8 g. (0.05 mole) of 2-phenacylcyclohexanone, 6.85 g. (0.05 mole) of p-aminobenzoic acid and 30 ml. of glacial acetic acid was heated under reflux for 5 hours and cooled. The solid which separated was collected and recrystallized from ethanol to provide 5.85 g. (37%) of pale yellow crystals, m.p. 244°-246°.
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